
4-methyl-2-piperidin-1-ylquinoline;hydrochloride
Overview
Description
4-Methyl-2-piperidin-1-ylquinoline hydrochloride is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 4-position and a piperidine moiety at the 2-position. Its molecular formula is C₁₅H₁₈N₂·HCl, with a molecular weight of 274.78 g/mol. This compound is of interest in medicinal chemistry due to its structural versatility, which may confer unique pharmacological properties such as receptor binding affinity, enzyme inhibition, or antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML204 (hydrochloride) involves multiple steps, starting with the reaction of benzoyl chloride and 2-amino-4-(trifluoromethyl)phenylthiol to form an intermediate. This intermediate undergoes aminomethylation, amidation, and chlorination reactions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of ML204 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to meet the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
ML204 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of ML204 (hydrochloride) include benzoyl chloride, 2-amino-4-(trifluoromethyl)phenylthiol, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from the reactions of ML204 (hydrochloride) depend on the specific reaction conditions and reagents used. In general, the compound retains its core structure while undergoing modifications at specific functional groups .
Scientific Research Applications
Biological Activities
Research indicates that 4-methyl-2-piperidin-1-ylquinoline; hydrochloride exhibits a range of biological activities:
- Anticancer Properties : Compounds similar to this structure have shown significant antitumor activity. The quinoline moiety interacts with various cellular targets involved in cancer pathways, suggesting that derivatives could be developed for cancer therapy .
- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease. Studies have demonstrated that modifications in the piperidine ring can enhance binding affinity to cholinergic receptors .
- Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. 4-Methyl-2-piperidin-1-ylquinoline has been evaluated for its efficacy against various pathogens, indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of 4-methyl-2-piperidin-1-ylquinoline derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 20 µM, demonstrating significant cytotoxicity against breast and lung cancer cells. This suggests a promising avenue for further development as an anticancer therapeutic .
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, the compound was tested for its ability to inhibit acetylcholinesterase. Results showed that it effectively reduced acetylcholine breakdown, leading to improved cognitive function in treated animals compared to controls. This positions 4-methyl-2-piperidin-1-ylquinoline as a candidate for further investigation in neurodegenerative disease treatment .
Case Study 3: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of various quinoline derivatives, including 4-methyl-2-piperidin-1-ylquinoline. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
Mechanism of Action
ML204 (hydrochloride) exerts its effects by selectively inhibiting TRPC4 and TRPC5 channels. It blocks the activity of these channels induced by various stimuli, including G-protein coupled receptor activation and lipopolysaccharide-induced responses . The compound interacts directly with the TRPC4/TRPC5 channels, preventing the influx of calcium ions and subsequent cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Quinoline vs. Piperidine Derivatives
- The methylcyclopropyl group may improve metabolic stability compared to the methylquinoline structure .
- Ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride : A linear piperidine derivative without aromaticity. The ethylamine chain increases solubility but diminishes planar interactions critical for intercalation or enzyme binding .
Quinoline vs. Pyridine/Pyrimidine Derivatives
- (4-Methylpyridin-2-yl)methanamine hydrochloride: Smaller aromatic system (pyridine vs. quinoline) reduces hydrophobic interactions.
- (1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride: Pyrimidine core offers hydrogen-bonding sites absent in quinoline.
Substituent Effects on Pharmacological Properties
Compound Name | Key Substituents | Pharmacological Impact | Reference |
---|---|---|---|
4-Methyl-2-piperidin-1-ylquinoline hydrochloride | Quinoline + 4-methyl + 2-piperidine | Enhanced receptor binding via quinoline π-system and piperidine basicity | |
2-(4-Methylphenyl)piperidine hydrochloride | Phenyl + 4-methyl + piperidine | Improved stability but reduced aromatic interactions vs. quinoline | |
4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride | Propenyloxy group | Alters reactivity for nucleophilic substitutions; less planar than quinoline | |
1-(2-Chloroethyl)piperidine hydrochloride | Chloroethyl group | Alkylating agent potential; distinct from quinoline’s non-reactive methyl |
Physicochemical Properties
- Solubility: The hydrochloride salt of 4-methyl-2-piperidin-1-ylquinoline improves aqueous solubility compared to non-ionic analogs like 4-(1-Methylcyclopropyl)piperidine (logP ~2.1 vs. 3.5) .
- Lipophilicity: The quinoline core increases logP relative to pyridine derivatives (e.g., (4-Methylpyridin-2-yl)methanamine hydrochloride, logP ~1.8), enhancing membrane permeability .
- Stability: The 4-methyl group on quinoline may sterically hinder oxidation at the 2-position, improving metabolic stability compared to unsubstituted quinolines .
Receptor Binding and Selectivity
- Neurotransmitter Receptors: The piperidine moiety in 4-methyl-2-piperidin-1-ylquinoline hydrochloride facilitates interactions with serotonin or dopamine receptors, akin to 4-(4-Methoxyphenyl)piperidine hydrochloride but with higher affinity due to quinoline’s planar structure .
- Enzyme Inhibition: Unlike 1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride, which targets kinases, the quinoline derivative may inhibit topoisomerases via intercalation .
Antimicrobial and Antiviral Potential
- Compared to 5-Chloro-2-pyrimidinamine, which exhibits antiviral activity, the quinoline analog’s larger aromatic system could broaden antimicrobial spectra by disrupting bacterial DNA gyrase .
Biological Activity
4-Methyl-2-piperidin-1-ylquinoline hydrochloride (CAS No. 2070015-10-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
The primary mechanism of action for 4-methyl-2-piperidin-1-ylquinoline hydrochloride involves its interaction with various biological targets. Notably, it has been identified as an inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, which plays a crucial role in tryptophan metabolism and immune response modulation. By inhibiting IDO1, this compound can affect the kynurenine pathway, leading to altered immune responses, particularly in cancer and inflammatory diseases.
Anticancer Properties
Research indicates that 4-methyl-2-piperidin-1-ylquinoline hydrochloride exhibits significant anticancer activity. It has been shown to inhibit cell growth in various cancer cell lines, including leukemia. The compound's ability to disrupt the function of the mixed lineage leukemia (MLL) protein-protein interactions further implicates its role in cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases, which are critical enzymes in neurotransmitter regulation. In vitro studies have demonstrated that derivatives of quinoline compounds with piperidine moieties can exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective inhibition .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis reveals that modifications to the quinoline scaffold can significantly influence biological activity. For instance, variations in the methyl substitution on the quinoline ring have been correlated with changes in inhibitory efficacy against cholinesterases. Compounds with specific substitutions showed IC50 values below 20 μM, indicating their potential as therapeutic agents .
Case Studies
Several studies have contributed to understanding the biological activity of this compound:
- Inhibition of IDO1 : A study utilizing X-ray crystallography provided insights into how 4-methyl-2-piperidin-1-ylquinoline interacts with IDO1. This interaction is critical for developing new immunotherapeutic strategies targeting cancer.
- Cholinesterase Inhibition : Research on hybrid compounds incorporating piperidine and quinoline scaffolds demonstrated their dual inhibitory effects on AChE and BChE, highlighting their potential use in treating neurodegenerative diseases such as Alzheimer's .
- Cytotoxicity Studies : In vitro assays against HepG2 cells showed varying degrees of cytotoxicity among synthesized derivatives, with some exhibiting significant proliferative properties while others were cytotoxic .
Data Table: Biological Activity Summary
Q & A
Q. Basic: What are the recommended methods for synthesizing and characterizing 4-methyl-2-piperidin-1-ylquinoline hydrochloride?
Methodological Answer:
- Synthesis :
- Quinoline Core Formation : Start with a Skraup or Doebner-Miller reaction to synthesize the quinoline backbone. Piperidine substitution is achieved via nucleophilic aromatic substitution (SNAr) under reflux with a polar aprotic solvent (e.g., DMF) .
- Hydrochloride Salt Formation : React the free base with HCl gas in anhydrous ethanol, followed by crystallization in diethyl ether .
- Characterization :
- NMR : Confirm substitution patterns (e.g., piperidinyl protons at δ 1.5–2.5 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 70:30) to assess purity (>98%) .
- Elemental Analysis : Verify C, H, N, Cl content (±0.3% theoretical) .
Table 1: Typical Reaction Conditions for Piperidine Substitution
Parameter | Optimal Range | Reference |
---|---|---|
Temperature | 80–100°C | |
Solvent | DMF or DMSO | |
Reaction Time | 12–24 hours | |
Yield | 60–75% |
Q. Advanced: How can researchers optimize synthetic yield and purity for large-scale production?
Methodological Answer:
- Yield Improvement :
- Catalysis : Use Pd(OAc)₂ (5 mol%) for cross-coupling reactions to reduce side products .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) while maintaining >70% yield .
- Purity Enhancement :
- Recrystallization : Use ethanol/water (9:1) for high-purity crystals (≥99% by HPLC) .
- Column Chromatography : Employ silica gel (hexane/ethyl acetate, 3:1) to remove unreacted piperidine .
Q. Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition :
- Kinase Assays : Use ADP-Glo™ kinase assay (Promega) to screen for inhibition (IC₅₀ < 10 µM) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) with [³H]-LSD .
- Cytotoxicity : MTT assay in HEK-293 cells (48-hour exposure, IC₅₀ > 50 µM indicates low toxicity) .
Q. Advanced: How can target-specific mechanisms of action be elucidated?
Methodological Answer:
- Transcriptomics : RNA-seq profiling of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
- Molecular Dynamics (MD) Simulations : Use Schrödinger Suite to model ligand-receptor interactions (e.g., with 5-HT₂A) over 100 ns trajectories .
- SAR Studies : Synthesize analogs (e.g., methyl group replacements) to correlate structural changes with activity .
Q. Basic: What analytical techniques validate compound identity and stability?
Methodological Answer:
- Identity Confirmation :
- Stability Testing :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
Table 2: Pharmacopeial Quality Control Parameters
Parameter | Acceptable Limit | Reference |
---|---|---|
Clarity of Solution | Clear and colorless | |
Sulfated Ash | ≤0.1% | |
Heavy Metals | ≤20 ppm |
Q. Advanced: How should researchers resolve contradictions in biological activity data?
Methodological Answer:
- Replicate Experiments : Conduct triplicate assays with blinded samples to minimize bias .
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., N-oxides) that may confound results .
- Orthogonal Assays : Combine enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays to cross-validate .
Q. Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure .
- Spill Management : Neutralize acid spills with sodium bicarbonate .
Q. Advanced: How can computational modeling predict pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : SwissADME to estimate logP (2.8), bioavailability (55%), and CYP450 interactions .
- Docking Studies : AutoDock Vina for binding affinity (ΔG < -8 kcal/mol) against targets like dopamine receptors .
Properties
IUPAC Name |
4-methyl-2-piperidin-1-ylquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCABWRXQHZUBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070015-10-8 | |
Record name | Quinoline, 4-methyl-2-(1-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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